

physicochemical properties of 2-Benzyloxypyrimidine-5-boronic acid

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Compound of Interest

Compound Name: 2-Benzyloxypyrimidine-5-boronic acid

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An In-depth Technical Guide to 2-Methoxypyrimidine-5-boronic acid

Disclaimer: Information regarding the specific physicochemical properties and experimental protocols for **2-Benzyloxypyrimidine-5-boronic acid** is not readily available in public databases and scientific literature. Therefore, this guide provides a comprehensive overview of a closely related and well-documented analogue, 2-Methoxypyrimidine-5-boronic acid, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

2-Methoxypyrimidine-5-boronic acid is a key building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The boronic acid functionality allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and reactivity of 2-Methoxypyrimidine-5-boronic acid.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of 2-Methoxypyrimidine-5-boronic acid.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BN ₂ O ₃	[1]
Molecular Weight	153.93 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	161 °C (decomposes)	
pKa	Not Experimentally Determined	
Solubility	Soluble in water.	
LogP (Computed)	-0.6	

Synthesis and Experimental Protocols

The synthesis of 2-Methoxypyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange reaction on a brominated pyrimidine precursor, followed by quenching with a borate ester.

Synthesis of 2-Methoxypyrimidine-5-boronic acid

A common synthetic route starts from 5-bromo-2-methoxypyrimidine. The following is a representative experimental protocol.

Materials:

- 5-bromo-2-methoxypyrimidine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert argon atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain 2-Methoxypyrimidine-5-boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

2-Methoxypyrimidine-5-boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions. A general protocol is provided below.

Materials:

- Aryl or heteroaryl halide (1.0 eq)
- 2-Methoxypyrimidine-5-boronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

- In a reaction vessel, combine the aryl/heteroaryl halide, 2-Methoxypyrimidine-5-boronic acid, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired coupled product.

Stability and Reactivity

Boronic acids, including 2-Methoxypyrimidine-5-boronic acid, are known to have certain stability considerations.^[2]

- Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

- Oxidation: The boronic acid functional group can be susceptible to oxidation.
- Protodeboronation: Cleavage of the carbon-boron bond can occur under certain conditions, such as acidic or basic environments and elevated temperatures.

Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain the integrity of the compound.

Biological Significance and Applications

The pyrimidine moiety is a cornerstone in the development of pharmaceuticals. Pyrimidine derivatives exhibit a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies.[3] The ability to readily synthesize novel pyrimidine-containing compounds using 2-Methoxypyrimidine-5-boronic acid makes it a valuable tool in drug discovery and development for creating libraries of compounds for high-throughput screening.

Visualizations

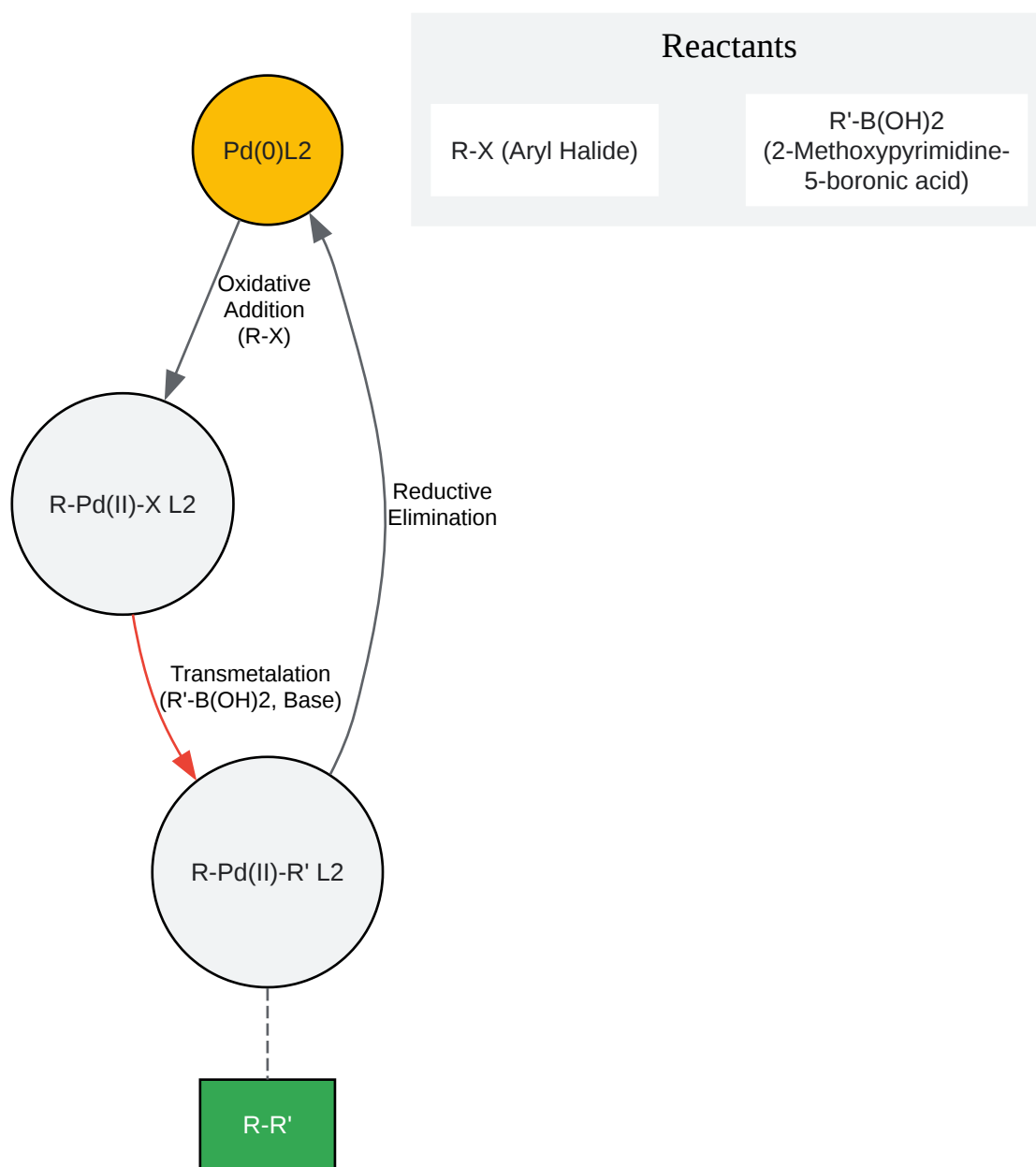
Synthesis Workflow



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Caption: Synthetic pathway for 2-Methoxypyrimidine-5-boronic acid.

Suzuki-Miyaura Coupling Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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